N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a morpholine ring, a phenyl group, and an oxadiazole ring, which are linked through a sulfanyl-acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfanyl group: The oxadiazole ring can be functionalized with a thiol group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Coupling with the acetamide moiety: The sulfanyl-oxadiazole intermediate can be coupled with an acetamide derivative through nucleophilic substitution or amidation reactions.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholin-4-ylphenyl)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
N-(4-morpholin-4-ylphenyl)-2-[(5-phenyl-1,3,4-triazol-2-yl)sulfanyl]acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the oxadiazole ring, which can impart specific chemical and biological properties. The combination of the morpholine ring, phenyl group, and oxadiazole ring linked through a sulfanyl-acetamide moiety makes it a versatile compound for various applications.
Properties
CAS No. |
723737-62-0 |
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Molecular Formula |
C20H20N4O3S |
Molecular Weight |
396.5g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O3S/c25-18(14-28-20-23-22-19(27-20)15-4-2-1-3-5-15)21-16-6-8-17(9-7-16)24-10-12-26-13-11-24/h1-9H,10-14H2,(H,21,25) |
InChI Key |
JVTXJYPZENTFBH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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